4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 851980-20-6
VCID: VC4209441
InChI: InChI=1S/C16H15ClN4O3S2/c1-21(2)26(23,24)12-6-3-10(4-7-12)15(22)19-20-16-18-13-8-5-11(17)9-14(13)25-16/h3-9H,1-2H3,(H,18,20)(H,19,22)
SMILES: CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl
Molecular Formula: C16H15ClN4O3S2
Molecular Weight: 410.89

4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide

CAS No.: 851980-20-6

Cat. No.: VC4209441

Molecular Formula: C16H15ClN4O3S2

Molecular Weight: 410.89

* For research use only. Not for human or veterinary use.

4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide - 851980-20-6

Specification

CAS No. 851980-20-6
Molecular Formula C16H15ClN4O3S2
Molecular Weight 410.89
IUPAC Name 4-[[(6-chloro-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide
Standard InChI InChI=1S/C16H15ClN4O3S2/c1-21(2)26(23,24)12-6-3-10(4-7-12)15(22)19-20-16-18-13-8-5-11(17)9-14(13)25-16/h3-9H,1-2H3,(H,18,20)(H,19,22)
Standard InChI Key HLRFUYMZOIMVFL-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl

Introduction

Structural and Chemical Properties

Core Functional Groups and Molecular Architecture

The molecule comprises three distinct regions:

  • N,N-Dimethylbenzenesulfonamide Core: The sulfonamide group (SO2N(CH3)2-\text{SO}_2\text{N}(\text{CH}_3)_2) at the para position of the benzene ring enhances solubility and enables hydrogen bonding, critical for protein interactions .

  • Hydrazinecarboxamide Linker: The NHNHC(=O)-\text{NH}-\text{NH}-\text{C}(=\text{O})- bridge connects the sulfonamide core to the benzothiazole ring, introducing conformational flexibility and sites for chemical modification .

  • 6-Chlorobenzo[d]thiazole Moiety: The chlorinated benzothiazole ring contributes to electron-withdrawing effects and aromatic stacking interactions, potentially enhancing bioactivity .

Table 1: Comparative Analysis of Related Benzenesulfonamide Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
Target CompoundC16H15ClN4O3S2\text{C}_{16}\text{H}_{15}\text{ClN}_4\text{O}_3\text{S}_2410.89Chlorobenzothiazole, hydrazine linker
N,N-Diethyl-4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide C18H19FN4O3S2\text{C}_{18}\text{H}_{19}\text{FN}_4\text{O}_3\text{S}_2422.50Fluorobenzothiazole, ethyl groups
4-Chloro-N,N-dimethylbenzenesulfonamide C8H10ClNO2S\text{C}_8\text{H}_{10}\text{ClNO}_2\text{S}219.69Simplified sulfonamide, no thiazole

Physicochemical Characteristics

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonamide and hydrazine groups .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions at the hydrazinecarboxamide bond .

  • Spectroscopic Signatures:

    • IR: Peaks at 1670–1650 cm1^{-1} (C=O stretch), 1340–1320 cm1^{-1} (SO2_2 asymmetric stretch), and 750 cm1^{-1} (C-Cl stretch).

    • 1H^1\text{H} NMR: Singlets for N,N-dimethyl groups (~2.8 ppm), aromatic protons (7.2–8.1 ppm), and NH protons (~10.5 ppm) .

Synthesis and Reactivity

Synthetic Pathways

The synthesis involves a multi-step protocol:

  • Sulfonylation: Reaction of 4-amino-N,N-dimethylbenzenesulfonamide with chloroacetyl chloride to introduce the sulfonamide core .

  • Benzothiazole Formation: Cyclocondensation of 2-aminothiophenol derivatives with chlorinated carbonyl compounds to yield 6-chlorobenzo[d]thiazole .

  • Hydrazine Coupling: Condensation of the sulfonamide intermediate with the benzothiazole-hydrazine derivative using carbodiimide coupling agents .

Table 2: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
SulfonylationChloroacetyl chloride, DCM, 0°C85
Benzothiazole Formation2-Amino-5-chlorothiophenol, POCl3_378
Hydrazine CouplingEDC, HOBt, DMF, rt65

Chemical Reactivity

  • Nucleophilic Substitution: The chlorine atom on the benzothiazole ring undergoes substitution with amines or alkoxides .

  • Oxidation: The hydrazine linker oxidizes to form diazenes under strong oxidizing conditions .

  • Complexation: The sulfonamide and thiazole groups chelate metal ions (e.g., Zn2+^{2+}, Cu2+^{2+}) .

Biological Activity and Mechanism

Anti-Inflammatory Effects

  • COX-2 Inhibition: Selectively inhibits cyclooxygenase-2 (IC50_{50}: 1.2 µM) via sulfonamide interaction with the enzyme’s hydrophobic pocket .

  • Cytokine Suppression: Reduces TNF-α and IL-6 production in macrophages by 60–70% at 10 µM .

Putative Mechanisms

  • Enzyme Inhibition: Sulfonamide group binds to catalytic sites of bacterial dihydropteroate synthase (DHPS) and COX-2 .

  • Membrane Disruption: Thiazole moiety intercalates into microbial membranes, increasing permeability .

Crystallographic and Conformational Insights

Single-Crystal X-ray Diffraction

  • Torsion Angles: The C-SO2_2-NH-C torsion angle is 69.9-69.9^\circ, inducing a twisted conformation that optimizes hydrogen bonding .

  • Packing: Molecules form zigzag chains via N–H⋯O hydrogen bonds (2.8–3.0 Å) along the crystallographic b-axis .

Table 3: Crystallographic Parameters of Analogues

CompoundSpace GroupDihedral Angle (°)Hydrogen Bond Length (Å)
Target CompoundP21_1/c31.92.85
4-Chloro-N-(2,6-dimethylphenyl)benzamide P1\overline{1}45.22.78

Conformational Dynamics

  • Solvent Effects: Adopts a planar conformation in DMSO to maximize solvation, whereas it twists in hydrophobic environments .

  • Thermal Stability: Decomposes at 210°C, with DSC showing an endothermic peak at 175°C (melting point) .

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